

Application Notes and Protocols for Autac1 in Primary Cell Cultures

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy-targeting chimeras (AUTACs) represent a novel class of molecules for targeted protein degradation (TPD).[1] Unlike proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system, AUTACs leverage the autophagy-lysosome pathway to eliminate target proteins, organelles, and protein aggregates.[2][3] This technology expands the scope of TPD to include targets that are resistant to proteasomal degradation.

Autac1 is a specific AUTAC molecule designed to induce the degradation of Methionine Aminopeptidase 2 (MetAP2).[2] It is a heterobifunctional molecule composed of a warhead (a Fumagillol moiety) that binds to MetAP2 and a degradation tag (a p-Fluorobenzyl Guanine or FBnG moiety) that recruits the autophagy machinery. These application notes provide a detailed overview of the mechanism of **Autac1** and protocols for its use in primary cell cultures.

Mechanism of Action

Autac1 initiates the degradation of its target protein, MetAP2, through a multi-step process that hijacks the cell's selective autophagy machinery.

Target Binding: The Fumagillol portion of Autac1 covalently binds to MetAP2.

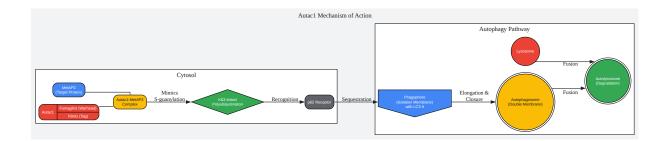
Methodological & Application



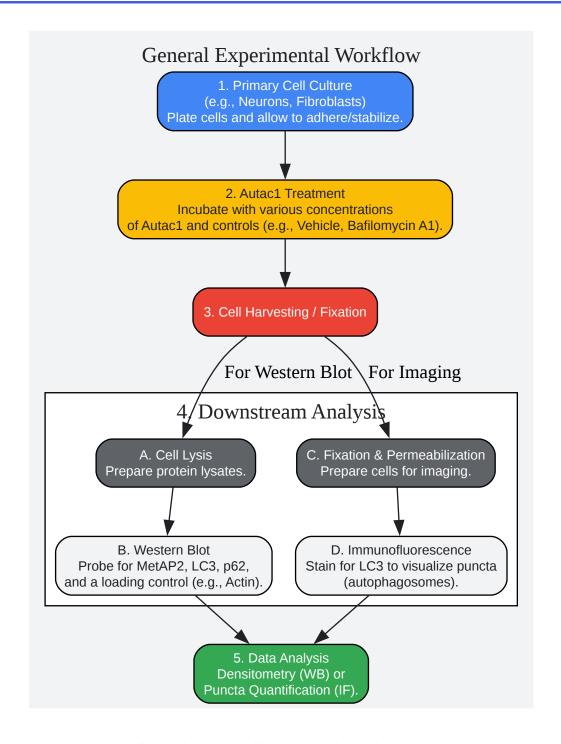


- Autophagy Tagging: The guanine-based tag on Autac1 mimics S-guanylation, a posttranslational modification that can mark proteins for autophagy.
- Ubiquitination: This mimicry induces K63-linked polyubiquitination of the Autac1-MetAP2 complex.
- Receptor Recruitment: The polyubiquitin chain is recognized by autophagy receptors, such as p62/SQSTM1.
- Autophagosome Engulfment: The p62 receptor, now bound to the target complex, interacts
 with lipidated LC3 (LC3-II) on the growing phagophore membrane, leading to the engulfment
 of the cargo into a double-membraned autophagosome.
- Lysosomal Degradation: The autophagosome subsequently fuses with a lysosome to form an autolysosome. The acidic environment and hydrolases within the lysosome degrade the enclosed cargo, including MetAP2.









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References

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